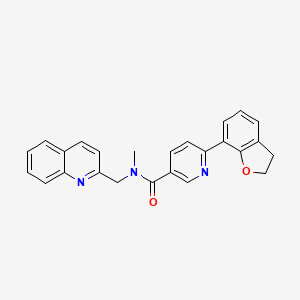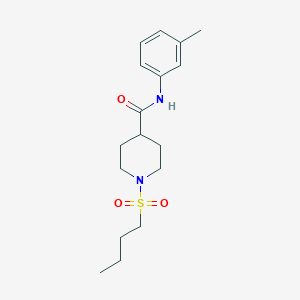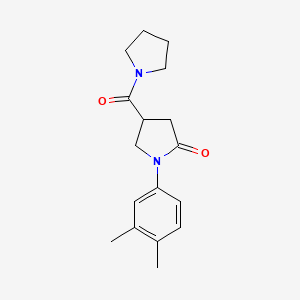
6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide, also known as DQB, is a synthetic compound that has been extensively studied for its potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance, leading to improved glucose metabolism. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function, leading to improved memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide in lab experiments is its ability to inhibit the growth of various cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide research. One direction is to further investigate its potential in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, future research could focus on identifying the specific molecular targets of this compound and understanding its mechanism of action in more detail.
In conclusion, this compound is a synthetic compound that has shown potential in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Its mechanism of action involves the inhibition of various signaling pathways involved in cell growth and survival, and it has been shown to have various biochemical and physiological effects. While it has advantages in lab experiments, such as its ability to inhibit the growth of cancer cells, it also has limitations, such as its low solubility in water. There are several future directions for this compound research, including investigating its potential in treating various diseases and optimizing its synthesis method.
Synthesemethoden
The synthesis of 6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide involves several steps, including the condensation of 2-aminobenzonitrile with 2-quinolinecarboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the coupling of the resulting amine with 2,3-dihydro-1-benzofuran-7-carboxylic acid chloride, leading to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide has been studied for its potential in treating various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-28(16-20-11-9-17-5-2-3-8-22(17)27-20)25(29)19-10-12-23(26-15-19)21-7-4-6-18-13-14-30-24(18)21/h2-12,15H,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUWGUIMFKXDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)C4=CC=CC5=C4OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411576.png)
![4-(1H-imidazol-1-ylmethyl)-1-(2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-4-piperidinol dihydrochloride](/img/structure/B5411578.png)

![7-[(2R)-2-amino-3-(ethylthio)propanoyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5411599.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411607.png)
![2-chloro-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5411612.png)
![4-chloro-N-[1-[(cyclohexylamino)carbonyl]-2-(2-methyl-2H-chromen-3-yl)vinyl]benzamide](/img/structure/B5411623.png)

![2-{1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]pyrrolidin-2-yl}pyridine](/img/structure/B5411629.png)
![4-({2-(3-bromophenyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5411644.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]butanamide](/img/structure/B5411645.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411661.png)
![4-({[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B5411663.png)